molecular formula C38H50N2O11 B2525996 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid CAS No. 1133875-59-8

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid

Cat. No.: B2525996
CAS No.: 1133875-59-8
M. Wt: 710.821
InChI Key: LJIRKXGMKUBPEY-NTIHKWEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-6-yl]methyl]amino]hexanoic acid is a complex organic molecule It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) protecting group, and a unique tricyclic structure

Safety and Hazards

Specific safety data for this compound is not available online . For more information, it is recommended to request an SDS or contact the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is often introduced using Fmoc chloride in the presence of a base such as triethylamine. The Boc group can be introduced using Boc anhydride under basic conditions. The tricyclic structure may be synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers for the stepwise assembly of the compound. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium azide or thiolates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in materials science for the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid: Similar structure but lacks the tricyclic component.

    (2S)-2-(tert-butoxycarbonylamino)-hexanoic acid: Similar structure but lacks the fluorenylmethoxycarbonyl group.

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-aminohexanoic acid: Similar structure but lacks the tert-butoxycarbonyl group.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid lies in its combination of protecting groups and the tricyclic structure, which may confer specific chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N2O11/c1-35(2,3)50-34(44)40(22-38-31(49-37(6,7)51-38)30-29(21-46-38)47-36(4,5)48-30)19-13-12-18-28(32(41)42)39-33(43)45-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h8-11,14-17,27-31H,12-13,18-22H2,1-7H3,(H,39,43)(H,41,42)/t28-,29+,30+,31-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRKXGMKUBPEY-AQJBSPJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CN(CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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